Deoxyadenosine-5'-tri-3'-diphosphate

Description

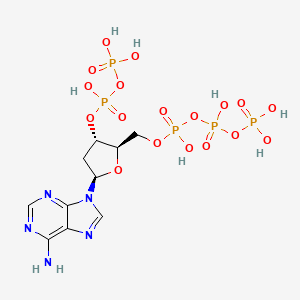

Structure

2D Structure

3D Structure

Properties

CAS No. |

69150-52-3 |

|---|---|

Molecular Formula |

C10H18N5O18P5 |

Molecular Weight |

651.14 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O18P5/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(30-37(24,25)31-34(16,17)18)6(29-7)2-28-36(22,23)33-38(26,27)32-35(19,20)21/h3-7H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)/t5-,6+,7+/m0/s1 |

InChI Key |

HCCOSUQSYWESKP-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

deoxyadenosine-5'-tri-3'-diphosphate |

Origin of Product |

United States |

Structural Elucidation and Conformational Dynamics of Deoxyadenosine 5 Tri 3 Diphosphate

Advanced Spectroscopic Analyses for Phosphate (B84403) Group Orientation (e.g., NMR, X-ray Crystallography of Co-crystals)

Determining the precise three-dimensional arrangement of the phosphate groups in Deoxyadenosine-5'-tri-3'-diphosphate is critical to understanding its interaction with cellular machinery. Advanced spectroscopic and diffraction techniques are the primary methods for such structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the chemical environment of phosphorus atoms in nucleotides. For a standard nucleoside triphosphate like ATP, the spectrum typically shows three distinct signals corresponding to the α, β, and γ phosphates, with characteristic chemical shifts and coupling patterns (J-coupling) that reveal their connectivity. In a molecule like this compound, the spectrum would be considerably more complex due to the presence of five phosphate groups in two separate chains. One would expect distinct signals for the 5'-triphosphate chain and the 3'-diphosphate chain, with intricate coupling between them and with the protons on the deoxyribose sugar. While specific NMR spectral data for this compound are not widely published, analysis of related alarmones is often accomplished using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and thin-layer chromatography (TLC) for monitoring enzymatic reactions. asm.orgbiorxiv.org

X-ray Crystallography of Co-crystals: X-ray crystallography provides unambiguous, high-resolution data on the atomic structure of molecules in their crystalline state. For flexible molecules like nucleotide polyphosphates, obtaining crystals of the isolated molecule is challenging. Therefore, structural information is most effectively derived from co-crystals where the nucleotide is bound to one of its protein targets.

Studies on the analogues (p)ppGpp and (p)ppApp have yielded several co-crystal structures, primarily with RNA polymerase (RNAP). nih.gov These structures reveal that the alarmones bind to specific pockets on the enzyme. For example, the crystal structure of the E. coli RNAP-(p)ppApp complex shows the adenine-based analogue binding near the active site. nih.govnih.gov Similarly, structures of RNAP with (p)ppGpp show the alarmone at the interface between the β' and ω subunits of the enzyme. researchgate.net In these bound conformations, the orientation of the phosphate chains is precisely defined by a network of interactions with basic amino acid residues (such as arginine and lysine) and coordinated magnesium ions within the binding pocket. researchgate.net These crystal structures demonstrate how the flexible phosphate chains can adopt specific, folded conformations to achieve high-affinity binding with their protein targets.

Computational Modeling of this compound Conformation and Flexibility

Given the challenges in experimentally capturing the full dynamic range of flexible molecules, computational modeling has become an indispensable tool. Molecular dynamics (MD) simulations, particularly enhanced sampling methods like replica exchange MD, have been used to explore the conformational landscape of the analogue (p)ppGpp in its unbound state in solution. nih.gov

These simulations reveal that (p)ppGpp nucleotides exhibit a substantial degree of conformational flexibility. frontiersin.org This flexibility arises from the numerous rotatable torsion angles within the ribose sugar and, most significantly, the two linear phosphate chains. nih.govfrontiersin.org The analysis of these simulations shows that the glycosidic bond linking the base to the sugar can adopt both syn and anti conformations, and the sugar ring itself can switch between different puckering states (e.g., C2'-endo and C3'-endo). frontiersin.org This intrinsic plasticity is crucial, as it allows the molecule to adapt its shape to fit the stereochemical requirements of diverse protein binding sites. nih.govfrontiersin.org While these studies were performed on the guanosine (B1672433) analogue, the fundamental principle that the 5'- and 3'-phosphate chains confer significant structural plasticity is directly applicable to this compound.

| Interaction Type | Contributing Atoms on (p)ppGpp | Interacting Protein Residues |

| Hydrogen Bonds | Guanine Ring (N, O atoms), Phosphate Oxygens | Polar/Charged (e.g., Arg, Lys, Asn, Gln) |

| Aromatic Stacking | Guanine Ring | Aromatic (e.g., Phe, Tyr, Trp) |

| Van der Waals | All atoms | Various |

| Ionic (Salt Bridge) | Phosphate Groups | Basic (e.g., Arg, Lys) |

This interactive table summarizes the types of non-covalent interactions observed between the alarmone (p)ppGpp and its target proteins, as determined by computational analysis of crystal structures. These interactions are expected to be similar for this compound.

Stereochemical Considerations in this compound Linkages

The linkages within this compound present points of potential stereoisomerism. The key linkages are the phosphoanhydride bonds (P-O-P) in the 5'-triphosphate chain and the phosphodiester bond linking the 3'-diphosphate to the deoxyribose sugar.

The phosphorus atoms in these linkages are potential chiral centers. When one of the non-bridging oxygen atoms is substituted, for instance with a sulfur atom to create a phosphorothioate, the phosphorus becomes a stereocenter, giving rise to Rₚ and Sₚ diastereomers. chemrxiv.org While the native molecule contains only oxygen, the stereochemistry of these linkages is crucial for biological recognition. Enzymatic synthesis of nucleotides is highly stereospecific, producing a single, defined stereoisomer. However, chemical synthesis methods can sometimes result in a mixture of diastereomers at the phosphorus atoms, which may have profoundly different biological activities and metabolic stabilities. chemrxiv.org Studies on phosphorothioate analogues of nucleoside di- and triphosphates have demonstrated that ligand-receptor interactions can be dramatically influenced by the P-stereochemistry, with one isomer often being significantly more potent than the other. chemrxiv.org This underscores the importance of the precise three-dimensional arrangement of the atoms in the phosphate backbone for the biological function of molecules like this compound.

Biosynthetic Pathways and Enzymatic Formation of Deoxyadenosine 5 Tri 3 Diphosphate

De Novo Synthesis Pathways and Precursor Utilization in Deoxyadenosine-5'-tri-3'-diphosphate Biosynthesis

The de novo pathway synthesizes purine (B94841) nucleotides from simple precursor molecules, providing the foundational structure of deoxyadenosine (B7792050). nih.gov This energy-intensive process is crucial in proliferating cells and begins with phosphoribosyl pyrophosphate (PRPP), which is derived from ribose-5-phosphate, a product of the pentose phosphate (B84403) pathway. nih.govnih.gov

The synthesis of the purine ring is a multi-step process, involving the sequential addition of atoms from various precursors. In humans, ten enzymatic steps, catalyzed by six distinct enzymes (some of which are multifunctional), are required to convert PRPP into the first purine nucleotide, inosine (B1671953) monophosphate (IMP). nih.govnih.gov

Key Precursors for the De Novo Synthesis of the Purine Ring:

| Precursor Molecule | Atoms Contributed to Purine Ring |

|---|---|

| Glycine | C4, C5, N7 |

| Aspartate | N1 |

| Glutamine (amide N) | N3, N9 |

| N¹⁰-Formyl-tetrahydrofolate | C2, C8 |

Once synthesized, IMP serves as a branch-point precursor for the formation of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.gov The conversion of IMP to AMP is a two-step process. First, adenylosuccinate synthetase catalyzes the condensation of IMP with aspartate, utilizing GTP for energy. Subsequently, adenylosuccinate lyase removes fumarate to yield AMP.

To form the deoxyadenosine backbone, the ribose sugar of the adenosine nucleotide must be reduced. This critical step is catalyzed by the enzyme ribonucleotide reductase (RNR), which acts on ribonucleoside diphosphates. acs.orgnih.gov Therefore, AMP is first phosphorylated to adenosine diphosphate (B83284) (ADP). RNR then catalyzes the reduction of the 2'-hydroxyl group of ADP to form deoxyadenosine diphosphate (dADP). acs.org This dADP can then be phosphorylated to form dATP, or dephosphorylated to yield deoxyadenosine monophosphate (dAMP), the direct precursor for the 5'-triphosphate chain.

Salvage Pathways and Nucleotide Recycling in the Formation of this compound

In contrast to the energy-demanding de novo pathway, salvage pathways recycle pre-existing nucleobases and nucleosides from the degradation of DNA and RNA. nih.gov These pathways are particularly active in non-proliferating or differentiated tissues. news-medical.net For deoxyadenosine, the salvage pathway begins with the recovery of the deoxyadenosine nucleoside.

This free deoxyadenosine is then phosphorylated to generate deoxyadenosine monophosphate (dAMP). This reaction is a critical entry point into the nucleotide pool and is primarily catalyzed by specific nucleoside kinases. acs.org

Two key enzymes are involved in the phosphorylation of deoxyadenosine in the salvage pathway:

Deoxyadenosine Kinase (dAK): This enzyme specifically catalyzes the transfer of a phosphate group from ATP to deoxyadenosine, producing dAMP and ADP. researchgate.net Its systematic name is ATP:deoxyadenosine 5'-phosphotransferase. researchgate.net

Adenosine Kinase (AK): While its primary substrate is adenosine, adenosine kinase can also phosphorylate deoxyadenosine. nih.govnih.gov However, it typically exhibits a higher Michaelis constant (Km) for deoxyadenosine, suggesting it is less efficient than dedicated deoxyadenosine kinases for this specific reaction under normal physiological conditions. nih.govnih.gov

Once dAMP is formed through either the de novo or salvage pathway, it is available for subsequent phosphorylation to ultimately form the this compound molecule.

Potential Role of Non-Canonical Nucleotide Kinases in this compound Synthesis

The synthesis of a structurally unusual molecule like this compound strongly implies the involvement of non-canonical kinases with atypical substrate specificity. Standard metabolic kinases are highly evolved for specific substrates and reactions, making them unlikely candidates for the 3'-diphosphorylation of dATP.

The potential enzymatic sources for this modification fall into several categories:

Promiscuous Kinases: Some kinases exhibit "promiscuity," meaning they can act on a broader range of substrates than their primary physiological target. nih.gov For example, Drosophila melanogaster deoxynucleoside kinase (DmdNK) is a multisubstrate kinase that can phosphorylate all canonical deoxy- and ribonucleosides, as well as some modified nucleoside analogues. It is conceivable that a promiscuous kinase, under specific cellular conditions or from a particular organism, could recognize the 3'-hydroxyl of dATP as a substrate.

Engineered or Mutated Kinases: The substrate specificity of kinases can be intentionally altered through protein engineering. Studies have shown that specific point mutations in the active sites of kinases can significantly change their substrate preferences, allowing them to phosphorylate compounds that are not recognized by the wild-type enzyme. Such an engineered kinase could be designed to specifically catalyze the 3'-phosphorylation required to produce the target compound.

Enzymes from Specialized Metabolic Pathways: Organisms, particularly microbes, often possess unique metabolic pathways for producing secondary metabolites or unusual biomolecules. The enzymatic synthesis of unnatural nucleotides has been demonstrated, where enzymes like the bacteriophage PurZ and bacterial PurB are used to create precursors for non-standard base pairs. nih.gov It is plausible that a kinase from such a specialized pathway could have evolved the capacity to perform 3'-diphosphorylation as part of its biological function.

The search for an enzyme capable of synthesizing this compound would therefore focus on screening kinases from diverse biological sources for this novel activity or applying directed evolution techniques to existing kinases with broad substrate tolerance.

Scientific Review: The Elusive Compound "this compound"

A comprehensive search of scientific literature and biochemical databases reveals no evidence for the existence or study of the chemical compound "this compound." This specified molecule, characterized by a triphosphate group at the 5' position and a diphosphate group at the 3' position of a deoxyadenosine nucleotide, does not appear in published research concerning enzymatic recognition, substrate specificity, or as a modulator of enzyme activity.

The consistent absence of any data on "this compound" suggests a potential misnomer in the query. The field of molecular biology and biochemistry has extensively investigated a variety of modified nucleotides with structural similarities. It is plausible that the intended compound of interest is one of these well-documented analogues. This article will briefly touch upon these related compounds to provide context on the enzymatic interactions of modified adenosine nucleotides.

Related and Studied Adenosine Nucleotide Analogs:

While "this compound" remains uncharacterized, several related molecules have been the subject of significant research:

3'-Deoxyadenosine-5'-triphosphate (Cordycepin Triphosphate or 3'-dATP): This is a widely studied adenosine analog. Lacking a 3'-hydroxyl group, it acts as a chain terminator in RNA synthesis. researchgate.netwikipedia.org Its triphosphate form is the active metabolite of cordycepin (B1669437), a natural product with known inhibitory effects on RNA polymerases. ed.ac.ukyoutube.com

Deoxynucleoside Diphosphates (dNDPs): While deoxynucleoside triphosphates (dNTPs) are the canonical substrates for DNA polymerases, some of these enzymes have been shown to incorporate dNDPs, such as deoxyadenosine diphosphate (dADP), albeit with significantly lower efficiency. jenabioscience.comnih.gov The absence of the gamma-phosphate group impairs the chemical step of nucleotide insertion. jenabioscience.com

Adenosine 3',5'-bisphosphate (pAp): This molecule, with phosphate groups at both the 3' and 5' positions, is known to be an inhibitor of certain enzymes, including the 5'-3' exoribonuclease Xrn1. ed.ac.uk

Nucleotides with 3'-Modifications: A vast body of research exists on deoxynucleoside triphosphates with various modifications at the 3'-hydroxyl position. These modifications are crucial for technologies like DNA sequencing, where they act as chain terminators. instras.comnih.govnih.gov

Nucleotides with 5'-Modifications: Similarly, modifications to the 5'-triphosphate group have been explored to understand the binding and catalytic mechanisms of polymerases. instras.com

Enzymatic Recognition and Substrate Specificity of Deoxyadenosine 5 Tri 3 Diphosphate

Deoxyadenosine-5'-tri-3'-diphosphate as an Inhibitor or Allosteric Modulator of Nucleotide-Binding Enzymes

Enzyme Kinetics of Inhibition by this compound

The structural characteristics of a molecule heavily influence its ability to interact with and inhibit enzyme activity. In the case of molecules similar to this compound, the presence and position of phosphate (B84403) groups and the nature of the sugar moiety are critical determinants of their inhibitory potential.

Studies on related adenosine (B11128) derivatives have demonstrated various modes of enzyme inhibition. For instance, adenosine 5'-triphosphate (ATP) is a known potent inhibitor of terminal deoxynucleotidyltransferase (TdT), an enzyme that polymerizes deoxynucleoside triphosphates. Kinetic analyses have revealed that ATP acts as a competitive inhibitor with respect to the deoxynucleoside triphosphate substrate. nih.gov This competitive inhibition can be overcome by increasing the concentration of the deoxynucleoside triphosphate substrate. nih.gov The inhibitory effect is immediate, as the addition of ATP to an ongoing reaction promptly reduces the rate of polymerization. nih.gov

Mechanisms of Allosteric Regulation by this compound

Allosteric regulation is a crucial mechanism for controlling enzyme activity, where a regulatory molecule binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's function. Nucleotides are common allosteric effectors. For example, ATP can act as an allosteric inhibitor of phosphofructokinase, a key enzyme in glycolysis. youtube.comyoutube.com When ATP levels are high, it binds to an allosteric site on the enzyme, decreasing its affinity for its substrate and thus slowing down the glycolytic pathway. youtube.com

The alarmone nucleotides, such as guanosine (B1672433) pentaphosphate or tetraphosphate (B8577671) ((p)ppGpp), are well-characterized allosteric regulators, particularly in bacteria. nih.govnih.gov They bind to RNA polymerase and other enzymes to modulate the cellular response to nutritional stress. nih.gov The binding of (p)ppGpp to an allosteric site at the interface of enzyme subunits can stimulate or inhibit enzyme activity by inducing conformational changes. nih.gov

Given its structure, this compound possesses the potential to act as an allosteric regulator. The triphosphate and diphosphate (B83284) moieties could facilitate binding to allosteric sites on various enzymes, potentially modulating their activity in response to cellular needs. The specific effects would depend on the target enzyme and the particular conformational changes induced by the binding of this unique nucleotide.

Recognition and Hydrolysis by Phosphatases and Nucleases

The stability and turnover of nucleotides within the cell are tightly controlled by the action of phosphatases and nucleases. These enzymes recognize specific features of their substrates to catalyze the removal of phosphate groups or the cleavage of phosphodiester bonds.

Specificity of this compound Dephosphorylation

Phosphatases exhibit varying degrees of specificity. Some are highly specific for their substrates, while others have broader activity. For instance, cytosolic 5'-nucleotidase is an enzyme that plays a significant role in the metabolism of purine (B94841) deoxyribonucleosides. nih.gov This enzyme is activated by ATP and can dephosphorylate various nucleoside monophosphates. nih.gov However, its efficiency varies with the substrate; for example, it is less efficient at dephosphorylating deoxyadenosine (B7792050) 5'-monophosphate compared to other purine ribonucleotides like inosine (B1671953) 5'-monophosphate. nih.gov

The dephosphorylation of a molecule like this compound would likely involve a series of phosphatase activities. The triphosphate and diphosphate groups at the 5' and 3' positions, respectively, would be targets for these enzymes. The specific phosphatases involved and the sequence of dephosphorylation would be determined by the enzyme's recognition of the deoxyribose sugar and the adenine (B156593) base, as well as the accessibility of the phosphate groups.

Role of this compound in Nucleotide Degradation Pathways

Nucleotide degradation is an essential cellular process for maintaining nucleotide pool balance and salvaging components for reuse. biologists.comfrontiersin.org These pathways involve a series of enzymatic reactions, including dephosphorylation, deamination, and glycosidic bond cleavage. mdpi.com

The degradation of purine nucleotides typically leads to the formation of uric acid for excretion. This process involves enzymes such as 5'-nucleotidases, adenosine deaminase, and purine nucleoside phosphorylase. The degradation of a complex molecule like this compound would likely feed into these general pathways.

Initially, phosphatases would act to remove the phosphate groups from both the 5' and 3' ends, ultimately yielding deoxyadenosine. Deoxyadenosine can then be a substrate for adenosine deaminase, which converts it to deoxyinosine. Subsequently, purine nucleoside phosphorylase can cleave the glycosidic bond to release the purine base hypoxanthine, which is further metabolized. The degradation of such a molecule underscores the importance of a coordinated network of enzymes to process non-canonical nucleotides and maintain cellular homeostasis. The specific enzymes and the precise sequence of events in the degradation of this compound would be a subject for further detailed biochemical investigation.

Deoxyadenosine 5 Tri 3 Diphosphate As a Regulator or Effector of Cellular Processes

Deoxyadenosine-5'-tri-3'-diphosphate in DNA Replication and Repair Mechanisms

The integrity of the genome is paramount for cellular life, and the processes of DNA replication and repair are tightly controlled. The canonical building blocks for these processes are deoxyribonucleoside triphosphates (dNTPs), which possess a crucial 3'-hydroxyl group that enables the extension of a DNA chain. sbsgenetech.comwikipedia.org The introduction of a molecule like this compound, which lacks this 3'-hydroxyl group and instead has a bulky, negatively charged diphosphate (B83284) group, would likely have profound effects on these mechanisms.

DNA polymerases are the primary enzymes responsible for synthesizing new DNA strands. wikipedia.org Their catalytic activity relies on the nucleophilic attack of the 3'-hydroxyl group of the growing DNA strand on the alpha-phosphate of an incoming dNTP. libretexts.orgpsu.edu Analogs of dNTPs that are modified at the 3' position can act as potent modulators of DNA polymerase activity.

This compound, due to the absence of a 3'-hydroxyl group, would be incapable of being incorporated into a growing DNA strand in a way that allows for further extension. trilinkbiotech.comglpbio.com If recognized and bound by a DNA polymerase, it would act as a chain terminator, halting DNA synthesis. This is conceptually similar to the mechanism of action of dideoxynucleoside triphosphates (ddNTPs) used in Sanger sequencing. The presence of the 3'-diphosphate group could also influence the binding affinity of the nucleotide to the active site of the polymerase, potentially acting as a competitive inhibitor.

| Analog Feature | Mechanism of Action | Predicted Effect on DNA Polymerase |

|---|---|---|

| Lack of 3'-Hydroxyl Group | Prevents phosphodiester bond formation for chain elongation. | Chain termination of DNA synthesis. |

| Presence of 3'-Diphosphate | Steric hindrance and electrostatic repulsion in the active site. | Competitive inhibition of dATP binding. |

| 5'-Triphosphate Group | Mimics standard dNTPs, allowing for initial binding to the polymerase. | Potential for transient binding and sequestration of the enzyme. |

The cell possesses a sophisticated network of signaling pathways known as the DNA damage response (DDR) to detect and repair DNA lesions and to halt cell cycle progression until the damage is resolved. nih.gov The stalling of replication forks, which can be induced by chain-terminating nucleotide analogs, is a potent trigger of the DDR.

The incorporation of a chain-terminating analog like this compound would lead to the accumulation of single-stranded DNA and stalled replication forks. These structures are recognized by sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related), which then initiate a signaling cascade involving downstream kinases like Chk1. This can lead to cell cycle arrest, providing time for repair, or if the damage is too extensive, the induction of apoptosis (programmed cell death). nih.gov Furthermore, defects in DNA repair mechanisms are increasingly recognized as a factor that can influence the immunogenicity of tumor cells. nih.gov

This compound in RNA Processing and Gene Expression

Gene expression is a multi-step process that includes the transcription of DNA into RNA and the subsequent processing of that RNA molecule. Non-canonical nucleotides can play regulatory roles in these events.

Transcription is carried out by RNA polymerase, which, similar to DNA polymerase, uses nucleoside triphosphates as substrates to build an RNA chain. The regulation of transcription is crucial for controlling which genes are expressed and at what levels. khanacademy.orgyoutube.com In some biological systems, non-canonical nucleotides can act as signaling molecules that modulate the activity of RNA polymerase. For example, in bacteria, the alarmones ppGpp and pppGpp (guanosine pentaphosphate and tetraphosphate) bind to RNA polymerase and alter its transcriptional output in response to nutritional stress.

While there is no direct evidence for a role of this compound in transcription, its structural similarity to these alarmones suggests a hypothetical role as a signaling molecule. It could potentially bind to RNA polymerase or associated transcription factors, thereby influencing the rate of transcription elongation or the choice of promoter. It is also known that some adenine-containing cofactors can serve as 'non-canonical initiating nucleotides' for transcription. nih.gov

The stability of messenger RNA (mRNA) is a key determinant of the level of protein production. In eukaryotes, the addition of a poly(A) tail to the 3' end of an mRNA molecule is a critical step in its maturation and generally enhances its stability and translatability. nih.gov The composition of the poly(A) tail is not always a pure stretch of adenosines and can be decorated with other nucleotides, which in turn affects mRNA stability. nih.gov

A molecule like 3'-deoxyadenosine (cordycepin), which is metabolized in the cell to 3'-deoxyadenosine triphosphate (3'-dATP), can be incorporated into the poly(A) tail and cause premature termination of its synthesis, leading to mRNA destabilization. ed.ac.uk Given that this compound also lacks a 3'-hydroxyl group, it could theoretically have a similar effect if it were a substrate for poly(A) polymerase. Its incorporation would halt poly(A) tail extension, marking the mRNA for degradation. Furthermore, the presence of N6-methyladenosine (m6A) in mRNA is recognized by specific "reader" proteins, such as YTHDF2, which can target the mRNA for decay. ucsf.edu This highlights how modifications to adenosine (B11128) residues can have a profound impact on mRNA fate.

This compound in Cellular Signaling Cascades

Beyond their roles in nucleic acid synthesis, nucleotides and their derivatives are fundamental components of cellular signaling networks. They can act as second messengers, allosteric regulators of enzymes, and energy currency. The phosphorylation state of adenosine, for instance, is a key indicator of the cell's energy status.

Given its unusual structure, this compound could potentially function as a novel signaling molecule. The high-energy phosphate (B84403) bonds in both the 5'-triphosphate and 3'-diphosphate moieties could be utilized by specific kinases or other enzymes to phosphorylate target proteins, thereby modulating their activity. The accumulation of such a non-canonical nucleotide could signal a particular metabolic state or cellular stress, triggering specific downstream responses. For example, studies on 3'-deoxyadenosine have shown that its phosphorylation and accumulation are linked to the catabolism of the cellular adenine (B156593) ribonucleotide pool. nih.gov This suggests that cells are sensitive to the presence of such modified adenosines and can integrate them into their metabolic and signaling networks.

| Potential Signaling Role | Mechanism | Cellular Outcome |

|---|---|---|

| Second Messenger | Binding to and activation/inhibition of specific effector proteins. | Initiation of a signaling cascade. |

| Allosteric Regulator | Binding to a regulatory site on an enzyme, altering its catalytic activity. | Modulation of metabolic pathways. |

| Phosphate Donor | Enzymatic transfer of phosphate groups to substrate molecules. | Post-translational modification of proteins or synthesis of other signaling molecules. |

Involvement in Nucleotide-Mediated Signaling Pathways

Nucleotide-mediated signaling pathways are fundamental to cellular communication, utilizing molecules like ATP and GTP to transmit signals. While there is no direct evidence of this compound participating in these pathways, the existence of other modified nucleotides with signaling roles suggests a potential for such activity. For instance, adenosine tetraphosphate (B8577671) (p4A) and adenosine pentaphosphate (p5A) are known to be synthesized by enzymes like yeast acetyl-CoA synthetase and can act as potent inhibitors of certain enzymes nih.gov. The structural complexity of this compound, with phosphate groups at both the 5' and 3' positions, suggests it could be a highly specific signaling molecule, perhaps involved in unique regulatory circuits that are yet to be discovered.

Interaction with G-Protein Coupled Receptors (GPCRs) and Downstream Effectors

G-protein coupled receptors (GPCRs) are a vast family of cell surface receptors that respond to a wide array of extracellular signals, including nucleotides chemsrc.com. Upon activation, they trigger intracellular signaling cascades, often involving the generation of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3) chemsrc.com. While many nucleotides and their analogs are known to be ligands for P2Y receptors, a class of GPCRs, there is no specific data linking this compound to any GPCR. The unique phosphorylation pattern of this compound might confer a specific affinity for a yet-to-be-identified orphan GPCR, or it could modulate the activity of known nucleotide-responsive GPCRs. However, without experimental evidence, this remains speculative.

Impact of this compound on Cell Cycle Progression and Apoptosis Induction

The regulation of cell cycle progression and the induction of apoptosis are tightly controlled processes, with nucleotides playing crucial roles. Deoxyadenosine (B7792050) triphosphate (dATP), for example, is a fundamental building block for DNA synthesis during the S-phase of the cell cycle biologyonline.comexcedr.com. Imbalances in dNTP pools can lead to replication stress and cell cycle arrest nih.gov.

Furthermore, deoxyadenosine itself has been shown to induce apoptosis in various cancer cell lines, a process that is dependent on its phosphorylation acs.org. This raises the possibility that a more complex derivative like this compound could have a potent effect on these processes. Its structure might allow it to interfere with DNA replication or repair, or it could act as a signal in apoptotic pathways. However, no studies have directly investigated these potential impacts.

Advanced Analytical Methodologies for Deoxyadenosine 5 Tri 3 Diphosphate Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of nucleotides due to its exceptional sensitivity and selectivity. The detection and quantification of a highly polar and charged molecule like Deoxyadenosine-5'-tri-3'-diphosphate in complex biological matrices present a significant analytical challenge. frontiersin.org Methods are typically based on ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for robust and reliable quantification. nih.gov

Given the compound's hydrophilicity, conventional reversed-phase chromatography columns provide poor retention. frontiersin.org Therefore, specialized chromatographic techniques are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such approach that effectively retains and separates polar compounds. frontiersin.org An alternative and widely used method is ion-pair reversed-phase chromatography, which uses a reagent that complexes with the negatively charged phosphate (B84403) groups, allowing for retention on a C18 column. nih.govnih.gov

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for analyzing anionic species like polyphosphorylated nucleotides. frontiersin.orgnih.gov Quantification is achieved using multiple reaction monitoring (MRM), which offers high specificity by monitoring a specific precursor ion to product ion fragmentation. nih.govnih.gov

Interactive Table 1: Typical LC-MS/MS Parameters for Nucleotide Analysis

| Parameter | Description | Typical Condition/Value | Source(s) |

| Chromatography | Separation Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase | frontiersin.orgnih.gov |

| Column | Stationary Phase | UPLC BEH C18, 1.7 µm or Supelcogel ODP-50, 5 µm | nih.govresearchgate.net |

| Mobile Phase A | Aqueous Component | Ammonium acetate (B1210297) or formate (B1220265) buffer | researchgate.net |

| Mobile Phase B | Organic Component | Acetonitrile | nih.govresearchgate.net |

| Flow Rate | Eluent Speed | 0.2 - 0.4 mL/min | nih.gov |

| Ionization Mode | Ion Generation Method | Negative Electrospray Ionization (ESI-) | frontiersin.org |

| Detection Mode | MS/MS Scan Type | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| LLOQ | Lower Limit of Quantification | Femtomole to low nanomolar range | nih.govresearchgate.net |

Enzymatic Assays for Studying this compound Metabolism

Understanding the metabolic fate of this compound involves studying the enzymes that synthesize and degrade it. The metabolism of nucleotides is primarily governed by the activity of kinases, which add phosphate groups, and phosphatases, which remove them. mdpi.comhmdb.ca Additionally, enzymes like adenosine (B11128) deaminase can modify the nucleobase. mdpi.com

Enzymatic assays are crucial for characterizing these metabolic processes. These assays typically monitor the conversion of the substrate to a product over time. For example, the activity of a phosphatase acting on this compound could be measured by quantifying the rate of formation of its less phosphorylated products, such as Deoxyadenosine-5'-tri-3'-monophosphate or Deoxyadenosine-5'-triphosphate. This can be achieved by separating the substrate and products using HPLC or by using a coupled enzyme assay that produces a colorimetric or fluorescent signal.

Conversely, the synthesis of this compound by a specific kinase could be assayed by monitoring the consumption of its precursor and a phosphate donor like Adenosine-5'-triphosphate (ATP). mdpi.com

Interactive Table 2: Potential Enzymatic Assays for this compound Metabolism

| Enzyme Class | Assay Principle | Detection Method | Source(s) |

| Phosphatase | Measures the release of inorganic phosphate or the formation of a dephosphorylated product. | Colorimetric (e.g., Malachite Green assay), HPLC, LC-MS | hmdb.ca |

| Kinase | Measures the consumption of the phosphate donor (e.g., ATP) or the formation of the phosphorylated product. | Coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase), HPLC, LC-MS | mdpi.com |

| Deaminase | Measures the conversion of deoxyadenosine (B7792050) to deoxyinosine by monitoring changes in UV absorbance or by product analysis. | Spectrophotometry, HPLC, Luminescence | mdpi.com |

| Phosphorylase | Measures the phosphorolytic cleavage of the glycosidic bond, releasing adenine (B156593). | HPLC, LC-MS to detect released adenine base. | nih.gov |

Radiolabeling Techniques for Tracing this compound in Biochemical Pathways

Radiolabeling is a classic and powerful technique for tracing the metabolic fate of molecules within complex biochemical pathways. To trace this compound, a radioactive isotope, typically Phosphorus-32 (³²P) or Phosphorus-33 (³³P), can be incorporated into one of its phosphate groups. nih.gov This is often achieved during the compound's enzymatic or chemical synthesis, using a radiolabeled phosphate donor like [γ-³²P]ATP.

Once the radiolabeled this compound is prepared, it can be introduced into a biological system, such as cell cultures or tissue homogenates. After incubation, the cells or tissues are lysed, and the metabolites are extracted. These extracts are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactive metabolites are detected and quantified using autoradiography or scintillation counting. This allows for the identification of downstream products and provides quantitative insights into the flux through different metabolic pathways. nih.gov

Biophysical Techniques for Protein-Deoxyadenosine-5'-tri-3'-diphosphate Interaction Studies (e.g., ITC, SPR)

To understand the cellular function of this compound, it is essential to identify and characterize its protein binding partners. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for studying these interactions in a quantitative, label-free manner. nih.govxantec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of the potential protein partner is placed in a sample cell, and this compound is titrated into it. The resulting heat changes provide a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. xantec.com In an SPR experiment, a protein of interest is typically immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The real-time monitoring of binding and dissociation allows for the determination of kinetic parameters, such as the association rate constant (k_a) and the dissociation rate constant (k_d), in addition to the binding affinity (K_d). nih.govnih.gov

Interactive Table 3: Comparison of ITC and SPR for Interaction Studies

| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Source(s) |

| Principle | Measures heat change upon binding. | Measures change in refractive index upon binding. | nih.govnih.gov |

| Primary Output | Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Association rate (k_a), dissociation rate (k_d), binding affinity (K_d). | nih.govxantec.com |

| Labeling | Label-free. | Label-free. | nih.gov |

| Immobilization | Not required; both partners are in solution. | Requires immobilization of one binding partner. | nih.govxantec.com |

| Sample Consumption | Relatively high. | Relatively low. | xantec.com |

| Throughput | Low to medium. | Medium to high. | nii.ac.jp |

Synthetic Approaches for this compound and Its Analogs for Research Purposes

The availability of pure this compound and its analogs is a prerequisite for detailed biochemical and biophysical studies. The synthesis of such a complex molecule is a significant challenge, often requiring multi-step chemical or chemo-enzymatic strategies. ed.ac.ukresearchgate.net

Chemical synthesis typically starts from a suitably protected deoxyadenosine nucleoside. The synthesis involves a series of protection, phosphorylation, and deprotection steps. Phosphorylation of the 5' and 3' hydroxyl groups must be performed with high regioselectivity. Phosphoramidite chemistry or other phosphorylation reagents like phosphorus oxychloride are commonly used. mdpi.com The formation of the triphosphate and diphosphate (B83284) chains can be achieved through the reaction of an activated monophosphate with pyrophosphate. nih.gov

Enzymatic synthesis offers an alternative route with high regio- and stereoselectivity under mild conditions. mdpi.com This could involve a cascade of reactions using purified kinases to sequentially phosphorylate the 3' and 5' positions of deoxyadenosine. For instance, a deoxynucleoside kinase could first generate the 5'-monophosphate, followed by further phosphorylation steps. mdpi.comnih.gov

The synthesis of analogs, where for example, a non-hydrolyzable bond replaces a phosphate linkage or the sugar moiety is modified, is also crucial. nih.govrsc.org These analogs are vital tools for probing protein binding sites and elucidating mechanisms of action. ProTide technology, which masks the phosphate groups with a phosphoramidate (B1195095) moiety to improve cell permeability, represents another important synthetic modification for creating prodrugs of nucleotide analogs. ed.ac.uk

Future Directions in Deoxyadenosine 5 Tri 3 Diphosphate Academic Research

Unraveling the Precise Biological Functions of Endogenous Deoxyadenosine-5'-tri-3'-diphosphate (if applicable)

A primary and fundamental question for future research is to determine if this compound exists endogenously within cells and, if so, to elucidate its biological roles. The presence of a triphosphate at the 5' position and a diphosphate (B83284) at the 3' position suggests a potential involvement in cellular signaling or as a unique metabolic intermediate. Research in this area would initially focus on developing highly sensitive and specific analytical methods, such as mass spectrometry-based techniques, to detect and quantify this compound in various biological samples.

Should endogenous this compound be discovered, subsequent research could investigate its role in cellular processes. Drawing parallels from other modified nucleotides, it could potentially be involved in:

Cellular Stress Responses: Its accumulation or depletion might be a marker or mediator of cellular stress, akin to how other non-canonical nucleotides function.

Regulation of Enzymatic Activity: The unique phosphorylation pattern could allow it to act as an allosteric regulator for specific enzymes, thereby controlling metabolic pathways.

Novel Signaling Pathways: It may be part of a yet-undiscovered signaling cascade, acting as a second messenger.

Exploration of this compound as a Tool for Biochemical Probes and Mechanistic Studies

The unique structure of this compound makes it an intriguing candidate for development as a biochemical probe. Future research could focus on synthesizing labeled versions of this molecule, for instance, with fluorescent tags, biotin, or radioactive isotopes. Such probes would be invaluable for:

Identifying Binding Partners: Labeled this compound could be used in pull-down assays or other affinity-based methods to identify proteins and other biomolecules that interact with it.

Enzyme Mechanism Studies: For enzymes that might utilize this compound as a substrate or regulator, the probes could help in elucidating the kinetic and mechanistic details of these interactions. The presence of phosphates at both the 5' and 3' ends offers a unique handle for studying enzymes involved in nucleotide metabolism and signaling.

Cellular Imaging: Fluorescently labeled this compound could be used to visualize its localization and dynamics within living cells, providing insights into its potential sites of action.

Investigation into Cellular Compartmentalization and Transport Mechanisms of this compound

Understanding where this compound resides within the cell and how it moves between compartments is crucial for deciphering its function. Future research should aim to:

Determine Subcellular Localization: Using the aforementioned biochemical probes in conjunction with cellular fractionation and high-resolution microscopy, researchers could pinpoint whether the compound is predominantly in the cytoplasm, nucleus, mitochondria, or other organelles.

Identify Transporters: Investigations could be designed to identify specific membrane transporters responsible for moving this compound across cellular and organellar membranes. This could involve screening known nucleotide transporters or using genetic approaches to identify new ones.

The highly charged nature of the molecule, with a triphosphate and a diphosphate group, suggests that its transport across lipid membranes would be a tightly regulated, protein-mediated process.

Discovery of Novel Enzymes Interacting with this compound

A significant area of future research will be the identification and characterization of enzymes that synthesize, degrade, or are regulated by this compound. This could involve:

Screening Enzyme Libraries: A systematic screening of known kinases, phosphatases, and other nucleotide-metabolizing enzymes could reveal candidates that interact with this compound.

Proteomic Approaches: Using affinity probes based on this compound, researchers could isolate and identify interacting enzymes from cell lysates.

Bioinformatic and Genetic Screens: Computational approaches could predict potential interacting enzymes based on structural homology to known nucleotide-binding proteins. These predictions could then be validated through in vitro and in vivo experiments.

The discovery of such enzymes would be a critical step in placing this compound within the broader context of cellular metabolism and signaling.

Comparative Biochemical Studies of this compound Across Different Organisms and Cellular Contexts

To understand the evolutionary and physiological significance of this compound, comparative studies will be essential. Future research should explore:

Presence and Function in Different Species: Investigating the existence and potential roles of this molecule in a wide range of organisms, from bacteria and yeast to plants and animals, could reveal conserved or species-specific functions.

Role in Different Cell Types and Tissues: The concentration and function of this compound may vary significantly between different cell types (e.g., neurons, immune cells, cancer cells) and tissues, reflecting specialized roles.

Involvement in Disease States: Future studies should examine whether the metabolism or signaling of this compound is altered in various diseases, potentially identifying it as a biomarker or therapeutic target.

By systematically addressing these research directions, the scientific community can begin to unravel the mysteries of this compound, potentially opening up new frontiers in our understanding of fundamental biological processes.

Q & A

Q. What experimental methods are recommended for synthesizing and purifying deoxyadenosine-5'-tri-3'-diphosphate?

Synthesis typically involves enzymatic or chemical phosphorylation of deoxyadenosine derivatives. For example, sequential phosphorylation using kinases or chemical coupling agents (e.g., carbodiimides) can introduce tri- and diphosphate groups at the 5' and 3' positions, respectively. Purification often employs ion-exchange chromatography due to the compound’s high negative charge. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation. The molecular formula (C₁₀H₁₈N₅O₁₈P₅) and CAS number (69150-52-3) should guide protocol optimization .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 260 nm) is standard for purity assessment, with ≥99% purity achievable under optimized conditions. Stability studies should evaluate degradation under varying pH, temperature, and enzymatic exposure (e.g., phosphatases). Lyophilization and storage at -20°C in anhydrous buffers (e.g., Tris-EDTA) are recommended to prevent hydrolysis .

Q. What are the best practices for handling and storing this compound to maintain its structural integrity?

Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, use neutral pH buffers (pH 6.5–7.5) with chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation. Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications. Refer to safety data sheets (SDS) for ATP analogs for guidance on handling hygroscopic and labile nucleotides .

Advanced Research Questions

Q. How does the unique 5'-tri-3'-diphosphate structure influence its interactions with kinases or phosphatases?

The asymmetrical phosphate groups create distinct binding motifs for enzymes. For example, the 5'-triphosphate may interact with ATP-binding pockets in kinases, while the 3'-diphosphate could modulate allosteric regulation. Competitive inhibition assays and X-ray crystallography are used to map binding sites. Comparative studies with analogs like 2'-deoxyadenosine-5'-diphosphate (dADP) can clarify specificity .

Q. How can researchers resolve contradictions in reported coordination sites of phosphate groups in similar nucleotides?

Combined infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) calculations are effective. For instance, IRMPD revealed undervalued N3 coordination in cisplatin-2'-deoxyadenosine-5'-monophosphate complexes, highlighting the need for multi-technique validation. Apply similar approaches to study metal ion interactions with this compound .

Q. What experimental approaches are suitable for investigating the role of this compound in purine metabolism or DNA repair pathways?

- Gene expression analysis: Quantify transcripts of purine metabolism enzymes (e.g., Prps1l3, Entpd4) via qPCR or RNA-seq in models treated with the compound.

- Isotopic labeling: Use ¹⁴C- or ³H-labeled derivatives to track incorporation into DNA or metabolic intermediates.

- Enzyme assays: Measure activity of repair enzymes (e.g., polymerases, ligases) in the presence of the compound to assess competitive inhibition or cofactor roles .

Q. How can researchers design experiments to address conflicting data on its stability under physiological conditions?

- Accelerated degradation studies: Expose the compound to physiological temperatures (37°C), varying pH (4–9), and biologically relevant nucleases.

- LC-MS/MS monitoring: Quantify degradation products (e.g., monophosphates, free nucleosides) over time.

- Comparative analysis: Contrast stability with analogs like adenosine-5'-triphosphate (ATP) to identify structural vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.